molecular formula C14H15BrN4O B6512660 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide CAS No. 929411-67-6

1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide

Cat. No. B6512660
CAS RN: 929411-67-6
M. Wt: 335.20 g/mol
InChI Key: FFNGWYXWZLTONA-UHFFFAOYSA-N
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Description

“1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide” is a compound that likely belongs to the class of chemicals known as quinazoline derivatives . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . Many of them are used in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis information for “1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide” is not available, similar compounds such as 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives have been synthesized and characterized using various spectral techniques .

Scientific Research Applications

Antimalarial Activity

Piperidine derivatives have been studied for their potential as antimalarial agents. For instance, structurally simple synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum . This suggests that piperidine derivatives, including “1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide”, could potentially be used in the development of new antimalarial drugs.

Anticancer Properties

Piperidine derivatives have also been investigated for their anticancer properties. For example, N-(piperidine-4-yl) benzamide compounds have shown effects against cancer cells . This indicates that “1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide” could potentially have applications in cancer research.

Antimicrobial Activity

Piperidine derivatives are known to exhibit antimicrobial properties . This suggests that “1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide” could potentially be used in the development of new antimicrobial agents.

Antifungal Properties

In addition to their antimicrobial activity, piperidine derivatives have also shown antifungal properties . This indicates that “1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide” could potentially have applications in antifungal research.

Antihypertensive Effects

Piperidine derivatives have been used in the development of antihypertensive drugs . This suggests that “1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide” could potentially be used in the treatment of hypertension.

Analgesic and Anti-inflammatory Properties

Piperidine derivatives are known to exhibit analgesic and anti-inflammatory properties . This indicates that “1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide” could potentially be used in the development of new analgesic and anti-inflammatory drugs.

Mechanism of Action

Target of Action

The primary target of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an essential enzyme in bacteria, playing a crucial role in DNA replication. It introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication process .

Mode of Action

1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide interacts with DNA gyrase, inhibiting its activity . This inhibition prevents the enzyme from introducing the necessary supercoils into the DNA, thereby halting the replication process . The compound retains activity against strains representing all three subspecies of the M. abscessus complex .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway. Without the ability to introduce supercoils into the DNA, the replication process is halted. This leads to the death of the bacterial cell, as it can no longer replicate its DNA and divide .

Pharmacokinetics

abscessus suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is bactericidal and antibiofilm activity . By inhibiting DNA gyrase, the compound prevents bacterial replication, leading to the death of the bacterial cell . This results in a reduction in the number of bacteria and the prevention of biofilm formation .

Action Environment

The action of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide is influenced by the bacterial environment. The compound retains activity against all three subspecies of the M. abscessus complex, suggesting that it is effective in diverse bacterial environments . .

properties

IUPAC Name

1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c15-10-1-2-12-11(7-10)14(18-8-17-12)19-5-3-9(4-6-19)13(16)20/h1-2,7-9H,3-6H2,(H2,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNGWYXWZLTONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxamide

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